1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride
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Overview
Description
1-(1H-imidazol-2-yl)-2-azabicyclo[211]hexane dihydrochloride is a complex organic compound that features a unique bicyclic structure
Mechanism of Action
Imidazole derivatives, such as “1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride”, have been found to exhibit a wide range of biological activities . They are known to interact with various targets in the body, leading to different therapeutic effects.
The mode of action of imidazole derivatives can vary greatly depending on their chemical structure and the target they interact with . Some imidazole derivatives are known to inhibit certain enzymes, while others may act as agonists or antagonists at various receptors .
Imidazole derivatives can affect various biochemical pathways in the body The specific pathways affected by “1-(1H-imidazol-2-yl)-2-azabicyclo[21
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride typically involves the formation of the imidazole ring followed by the construction of the bicyclic hexane structure. One common method involves the cyclization of appropriate precursors under acidic conditions to form the imidazole ring, followed by a series of steps to introduce the bicyclic hexane moiety. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to precisely control the reaction conditions. The use of catalysts and optimized reaction pathways can enhance the yield and efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are typically employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can modify the bicyclic hexane structure, potentially leading to the formation of different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole ring or the bicyclic hexane can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the bicyclic hexane structure can produce different bicyclic derivatives.
Scientific Research Applications
1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: A simpler compound with a single imidazole ring, commonly used in various chemical and biological applications.
2-azabicyclo[2.2.1]heptane: A bicyclic compound similar to the hexane structure in 1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride, but without the imidazole ring.
Uniqueness
This compound is unique due to its combination of an imidazole ring and a bicyclic hexane structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler compounds. Its rigid bicyclic framework also provides enhanced stability and specificity in binding interactions, making it a valuable compound in various research applications.
Properties
IUPAC Name |
1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-2-10-7(9-1)8-3-6(4-8)5-11-8;;/h1-2,6,11H,3-5H2,(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDULEHRFISGMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)C3=NC=CN3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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